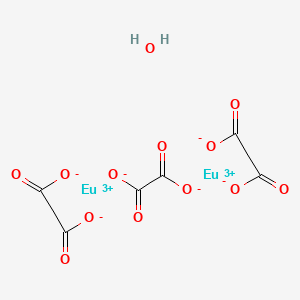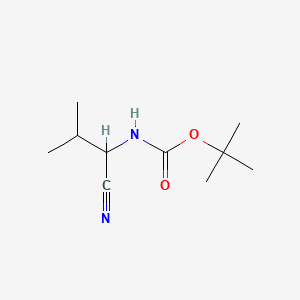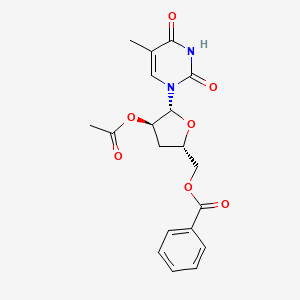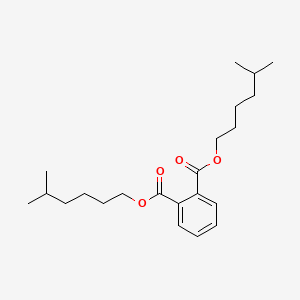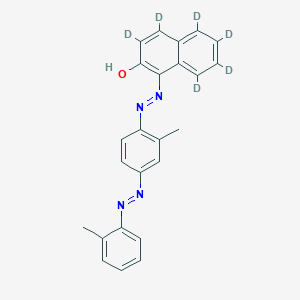
Sudan 4 D6 (naphthyl D6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sudan 4 D6 (naphthyl D6) is a stable isotope labelled compound . It has a molecular formula of C24 2H6 H14 N4 O and a molecular weight of 386.48 . It is used in the food and beverage industry for testing and analysis .
Molecular Structure Analysis
The molecular structure of Sudan 4 D6 (naphthyl D6) is represented by the SMILES string[2H]c1c([2H])c([2H])c2c(N=Nc3ccc(cc3C)N=Nc4ccccc4C)c(O)c([2H])c([2H])c2c1[2H] . The IUPAC name for this compound is 3,4,5,6,7,8-hexadeuterio-1-[(E)-[2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol . Physical And Chemical Properties Analysis
Sudan 4 D6 (naphthyl D6) is a neat product with a CAS Number of 1014689-18-9 . It has a molecular weight of 386.48 and an accurate mass of 386.2014 . The storage and shipping temperature for this compound is +20°C .Aplicaciones Científicas De Investigación
Food Adulteration Detection
Sudan 4 D6 is utilized in the detection of illegal azo dyes in food products. A method has been developed using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-MS/MS) to detect Sudan and other azo dyes in spices . This method is crucial for ensuring food safety and public health by identifying adulterated food products that may contain harmful dyes not approved for consumption.
Analytical Chemistry
In analytical chemistry, Sudan 4 D6 serves as an analytical standard . It is used to calibrate instruments and validate methods, particularly in the determination of azo dyes in complex matrices . This ensures the accuracy and reliability of analytical results in research and quality control laboratories.
Environmental Monitoring
Sudan 4 D6 can be applied in environmental monitoring to trace the presence of azo dyes in environmental samples. Its detection in water bodies can indicate industrial pollution and help in assessing the environmental impact of dye usage .
Pharmaceutical Research
This compound may be used in pharmaceutical research to study the interaction of azo dyes with various drug formulations. Understanding these interactions is vital for developing safe and effective pharmaceutical products .
Material Science
Sudan 4 D6 could be explored in material science for the development of colorimetric sensors. These sensors can change color in response to specific chemical stimuli, providing a visual indication of the presence of certain substances .
Forensic Science
In forensic science, Sudan 4 D6 can be employed as a trace evidence marker to identify the presence of specific dyes that may be linked to a crime scene or to track the transfer of materials .
Cosmetics Industry
The cosmetics industry can use Sudan 4 D6 in research to test the stability and safety of colorants used in cosmetic products. This helps in ensuring that the products meet regulatory standards and are safe for consumer use .
Food Technology
Sudan 4 D6 is relevant in food technology for developing new methods to assess the color quality and stability of food products during processing and storage .
Safety And Hazards
Direcciones Futuras
As Sudan 4 D6 (naphthyl D6) is a stable isotope labelled compound, it is likely to continue to be used in various testing and analysis in the food and beverage industry . Its use as an internal standard for the determination of azo dyes in food samples suggests potential applications in food safety and quality control .
Propiedades
IUPAC Name |
3,4,5,6,7,8-hexadeuterio-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-16-7-3-6-10-21(16)26-25-19-12-13-22(17(2)15-19)27-28-24-20-9-5-4-8-18(20)11-14-23(24)29/h3-15,29H,1-2H3/i4D,5D,8D,9D,11D,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTGMCJBQGBLKT-NDTQNISJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=CC=C4C)C)O)[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

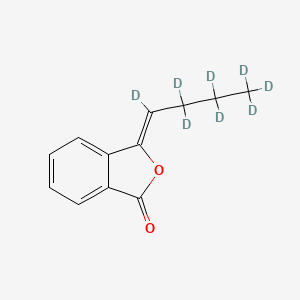
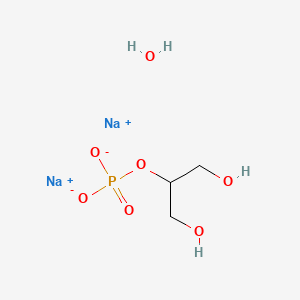
![Diphenyl[(trimethylstannyl)methyl]silane](/img/structure/B1146760.png)

